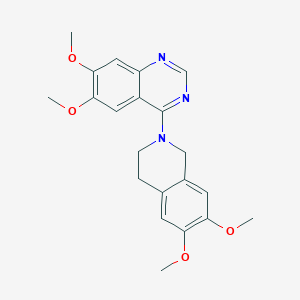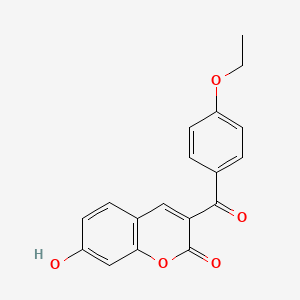![molecular formula C21H25NO3S B6478535 N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide CAS No. 1324691-45-3](/img/structure/B6478535.png)
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide (CPMTOC) is an organic compound that has been studied for its potential applications in various scientific fields. CPMTOC is a cyclic amide that contains a cyclopropyl group and a thiophene ring. It has been the subject of numerous research studies due to its unique structure and potential applications.
科学的研究の応用
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide has been studied for its potential applications in a variety of scientific fields. It has been studied as a potential antioxidant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential applications in the field of neurodegenerative diseases, Alzheimer’s disease, and Parkinson’s disease.
作用機序
The exact mechanism of action of N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide is not yet fully understood. However, it is believed that N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide acts as an antioxidant by scavenging free radicals and preventing oxidative damage. It is also believed to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, to induce apoptosis in cancer cells, and to scavenge free radicals. It has also been shown to have neuroprotective effects, to reduce oxidative damage, and to reduce the risk of neurodegenerative diseases.
実験室実験の利点と制限
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory. It also has low toxicity and is safe to use in laboratory experiments. However, N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide is not very soluble in water, which can limit its use in some experiments.
将来の方向性
There are several potential future directions for research on N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide. One area of research could focus on further elucidating the mechanism of action of N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide and its effects on various biochemical and physiological processes. Another area of research could focus on exploring the potential therapeutic applications of N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide in various diseases and disorders. Additionally, further research could be done to explore the potential toxicological effects of N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide. Finally, research could be done to explore the potential of N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide as a drug delivery system.
合成法
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide can be synthesized in a variety of ways. One method involves the reaction of 2-methoxyphenyl isocyanate with cyclopropylmethyl thiophene-3-carboxylate in the presence of a base such as potassium tert-butoxide. This reaction produces N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide as the major product. Another method involves the reaction of 2-methoxyphenyl isocyanate with cyclopropylmethyl thiophene-3-carboxyl chloride in the presence of a base such as potassium tert-butoxide. This reaction also produces N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide as the major product.
特性
IUPAC Name |
N-cyclopropyl-4-(2-methoxyphenyl)-N-(thiophen-3-ylmethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-24-19-5-3-2-4-18(19)21(9-11-25-12-10-21)20(23)22(17-6-7-17)14-16-8-13-26-15-16/h2-5,8,13,15,17H,6-7,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWYAZSMVHSVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)N(CC3=CSC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-{4-[4,6,10,12,16,18,22,24-octakis(acetyloxy)-8,14,20-tris[4-(2-ethoxy-2-oxoethoxy)phenyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15,17,19(26),21,23-dodecaen-2-yl]phenoxy}acetate](/img/structure/B6478484.png)
![ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B6478495.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6478501.png)
![3-({1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride](/img/structure/B6478508.png)

![2-ethoxy-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6478523.png)
![ethyl 4-[1-(2-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6478527.png)
![8-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-7-ethyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6478529.png)
![(2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B6478531.png)
![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B6478544.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6478546.png)
![benzyl 2-{4-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperazin-1-yl}acetate](/img/structure/B6478555.png)